molecular formula C17H25NO B13970776 (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol

Cat. No.: B13970776
M. Wt: 259.4 g/mol
InChI Key: WXICENIEQCNMEX-UHFFFAOYSA-N
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Description

(2-Benzyl-2-azaspiro[45]decan-8-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a benzyl group and an azaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol is unique due to its specific combination of a benzyl group and an azaspirodecane ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(2-benzyl-2-azaspiro[4.5]decan-8-yl)methanol

InChI

InChI=1S/C17H25NO/c19-13-16-6-8-17(9-7-16)10-11-18(14-17)12-15-4-2-1-3-5-15/h1-5,16,19H,6-14H2

InChI Key

WXICENIEQCNMEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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